Bienvenue dans la boutique en ligne BenchChem!

13,14-dihydro-15-keto-tetranor Prostaglandin D2

CRTH2/DP2 receptor pharmacology PGD2 metabolite signaling biased agonism

Choose 13,14-dihydro-15-keto-tetranor PGD2 as your selective CRTH2/DP2 agonist—free of DP receptor cAMP interference—for clean receptor signaling dissection in Th2 cells and eosinophils. This terminal metabolite of the 15-hydroxy-PGDH pathway uniquely serves as a superior urinary biomarker standard: tetranor-PGDM is 5.4-fold more abundant than 11β-PGF2α, enabling robust non-invasive PGD2 quantification. Ideal for allergy/inflammation models, COX-1/COX-2 activity assessment, and analytical LC-MS/MS reference. Research-grade, ≥95% purity. Request your quote today.

Molecular Formula C16H26O5
Molecular Weight 298.37 g/mol
CAS No. 1204116-69-7
Cat. No. B592635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13,14-dihydro-15-keto-tetranor Prostaglandin D2
CAS1204116-69-7
Synonyms9α-hydroxy-11,15-dioxo-2,3,4,5-tetranor-prostanoic acid
Molecular FormulaC16H26O5
Molecular Weight298.37 g/mol
Structural Identifiers
SMILESCCCCCC(=O)CCC1C(C(CC1=O)O)CCC(=O)O
InChIInChI=1S/C16H26O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h12-13,15,19H,2-10H2,1H3,(H,20,21)/t12-,13-,15+/m1/s1
InChIKeyCIXGXJHOQWHINC-NFAWXSAZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13,14-Dihydro-15-keto-tetranor Prostaglandin D2 (CAS 1204116-69-7) for PGD2 Metabolism Research and CRTH2/DP2 Receptor Studies


13,14-Dihydro-15-keto-tetranor Prostaglandin D2 (CAS 1204116-69-7) is a downstream metabolite of Prostaglandin D2 (PGD2) formed through the 15-hydroxy PGDH pathway, involving reduction of the C13-C14 double bond, oxidation of the C15 hydroxyl group, and subsequent beta-oxidation to remove four carbons from the alpha-terminus [1]. This tetranor metabolite serves as a potential biomarker for PGD2 biosynthesis and retains pharmacological activity as a selective agonist for the CRTH2/DP2 receptor, distinguishing it from other PGD2 metabolites that lack receptor activity [2]. The compound is supplied as a research-grade analytical standard (purity ≥95%) for quantification studies and receptor pharmacology investigations [3].

Why 13,14-Dihydro-15-keto-tetranor Prostaglandin D2 Cannot Be Substituted by Other PGD2 Metabolites in Quantitative and Pharmacological Studies


In-class substitution of 13,14-dihydro-15-keto-tetranor PGD2 with other PGD2 metabolites such as tetranor-PGDM, 15-deoxy-Δ12,14-PGJ2, or the non-tetranor 13,14-dihydro-15-keto PGD2 is scientifically invalid due to divergent receptor pharmacology, metabolic stability, and analytical detectability. Specifically, the parent PGD2 exhibits balanced agonist activity at both DP and CRTH2/DP2 receptors, whereas the tetranor metabolite demonstrates selective CRTH2/DP2 agonism with negligible DP activity [1]. Furthermore, urinary tetranor-PGDM is ~5.4-fold more abundant than the alternative PGD2 metabolite 11β-PGF2α in humans, making the tetranor class uniquely suitable as a biomarker for in vivo PGD2 biosynthesis [2]. Non-tetranor 13,14-dihydro-15-keto PGD2 is not readily detectable in urine due to rapid further metabolism, limiting its utility as a non-invasive biomarker . These pharmacological and analytical divergences mandate compound-specific selection for accurate quantification and receptor studies.

Quantitative Differentiation of 13,14-Dihydro-15-keto-tetranor Prostaglandin D2 from Competing Metabolites and Analogs


Selective CRTH2/DP2 Receptor Agonism Contrasts with Parent PGD2 and 15d-PGJ2 Dual Receptor Activity

13,14-Dihydro-15-keto PGD2 (DK-PGD2), the direct precursor of the tetranor metabolite, exhibits high-affinity binding to the human CRTH2/DP2 receptor with a Ki of 2.91 ± 0.29 nM (n=10), which is comparable to PGD2 (Ki = 2.5 nM). However, at the DP receptor, the rank order of potency reveals a sharp divergence: PGD2 > PGJ2 > Δ12-PGJ2 > 15-deoxy-Δ12,14-PGJ2 >>> 13,14-dihydro-15-keto-PGD2, indicating that DK-PGD2 is functionally selective for CRTH2/DP2 over DP [1]. This contrasts with 15-deoxy-Δ12,14-PGJ2, which retains measurable DP activity and additionally acts as a PPARγ ligand, introducing confounding signaling pathways [2]. The tetranor modification (removal of four carbons) does not abolish CRTH2/DP2 agonist activity, making 13,14-dihydro-15-keto-tetranor PGD2 a selective tool for isolating CRTH2/DP2-mediated effects without DP receptor crosstalk [3].

CRTH2/DP2 receptor pharmacology PGD2 metabolite signaling biased agonism

Urinary Abundance of Tetranor Metabolites Enables Non-Invasive PGD2 Biosynthesis Quantification

Tetranor-PGDM, the fully oxidized tetranor metabolite of PGD2, is the most abundant PGD2-derived metabolite in human urine. LC-MS/MS quantification demonstrates that urinary tetranor-PGDM levels are significantly higher than 11β-PGF2α and 2,3-dinor-11β-PGF2α, with normal human levels averaging 1.5 ng/mg creatinine [1]. In contrast, 13,14-dihydro-15-keto PGD2 (the non-tetranor precursor) is virtually undetectable in urine due to rapid beta-oxidation . This makes tetranor-class metabolites, including 13,14-dihydro-15-keto-tetranor PGD2, uniquely suited as analytical standards for the development and validation of quantitative assays targeting urinary PGD2 metabolites. The tetranor-PGDM ELISA kit, which uses a conversion step to a stable derivative, achieves a sensitivity of 40 pg/mL and a dynamic range of 6.4–4,000 pg/mL, demonstrating the analytical feasibility of tetranor metabolite quantification [2].

urinary biomarker PGD2 metabolism LC-MS/MS quantification

Metabolic Pathway Distinction Enables Specific PGD2 Synthesis Tracing

Infusion of PGD2 in mice dose-dependently increases urinary tetranor-PGDM to a greater extent than 2,3-dinor-11β-PGF2α or 11β-PGF2α, confirming that tetranor metabolites are the primary excretory products of PGD2 catabolism [1]. Deletion or knockdown of COX-1, but not COX-2, significantly decreases urinary tetranor-PGDM in mice, establishing that PGD2 biosynthesis under basal and certain inflammatory conditions is predominantly COX-1-dependent [1]. In contrast, 15-deoxy-Δ12,14-PGJ2 is formed non-enzymatically from PGD2 via dehydration and is not a direct indicator of enzymatic PGD2 synthesis, limiting its utility as a biomarker of COX activity [2]. 13,14-Dihydro-15-keto-tetranor PGD2, as a tetranor-class metabolite, reflects the sequential enzymatic actions of 15-hydroxy-PGDH, Δ13-reductase, and beta-oxidation, providing a more specific readout of the canonical PGD2 catabolic pathway.

PGD2 biosynthesis COX-1 dependence metabolic tracing

Purity and Solubility Profile Suited for Analytical and In Vitro Pharmacology Applications

Commercially available 13,14-dihydro-15-keto-tetranor Prostaglandin D2 is supplied with a purity of ≥95% as a solution in ethanol, with demonstrated solubility of 50 mg/mL in DMF, DMSO, and ethanol, and 1 mg/mL in PBS (pH 7.2) [1]. This solubility profile is comparable to that of the non-tetranor analog 13,14-dihydro-15-keto PGD2, but the tetranor form offers the advantage of being directly applicable as an analytical standard for LC-MS/MS quantification of urinary tetranor metabolites, whereas the non-tetranor form requires deuterated internal standards (e.g., 13,14-dihydro-15-keto PGD2-d4) for accurate quantification due to its low endogenous abundance . The high purity and defined solubility ensure reproducible dosing in in vitro CRTH2/DP2 receptor assays and reliable calibration curves in quantitative mass spectrometry workflows.

analytical standard solubility LC-MS internal standard

Primary Research Applications of 13,14-Dihydro-15-keto-tetranor Prostaglandin D2 in PGD2 Pathway and Biomarker Studies


CRTH2/DP2 Receptor Pharmacological Profiling and Biased Agonism Studies

Use 13,14-dihydro-15-keto-tetranor PGD2 as a selective CRTH2/DP2 agonist to dissect receptor-specific signaling pathways in Th2 cells, eosinophils, and other CRTH2-expressing immune cells. The compound's minimal activity at the DP receptor eliminates confounding cAMP elevation via DP, enabling clean assessment of CRTH2/DP2-mediated Gαi/o coupling and chemotaxis [1]. This is particularly valuable for studying allergic inflammation mechanisms and evaluating CRTH2/DP2 antagonists as potential asthma therapeutics.

Development and Validation of LC-MS/MS Methods for Urinary PGD2 Metabolite Quantification

Employ 13,14-dihydro-15-keto-tetranor PGD2 as an analytical reference standard for the quantification of tetranor-class PGD2 metabolites in urine, plasma, or tissue samples. Given the high abundance of tetranor-PGDM in human urine (1.5 ng/mg creatinine) and its superior detectability compared to non-tetranor metabolites, this compound serves as a critical calibrator for stable isotope dilution mass spectrometry assays [2]. The tetranor-PGDM ELISA kit, with a sensitivity of 40 pg/mL, provides a complementary immunoassay approach for high-throughput screening [3].

In Vivo PGD2 Biosynthesis Tracing in Disease Models

Utilize 13,14-dihydro-15-keto-tetranor PGD2 as a biomarker standard to monitor PGD2 production in preclinical models of inflammation, allergy, and cardiovascular disease. Studies show that urinary tetranor-PGDM increases following LPS-induced systemic inflammation and niacin-induced flushing in humans, and is suppressed by COX-1 inhibition [2]. This application enables non-invasive assessment of COX-1 activity and PGD2 synthase function in genetically modified mouse models and pharmacological intervention studies.

Metabolic Pathway Elucidation of Prostaglandin D2 Catabolism

Deploy 13,14-dihydro-15-keto-tetranor PGD2 in tracer studies to map the sequential enzymatic steps of PGD2 degradation via the 15-hydroxy-PGDH pathway. The compound's structure, featuring a reduced C13-C14 bond, oxidized C15 ketone, and truncated alpha-chain, represents the terminal product of this catabolic cascade, allowing researchers to distinguish between pathway intermediates and confirm the completeness of metabolic conversion in cell-based or in vivo systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 13,14-dihydro-15-keto-tetranor Prostaglandin D2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.